

minimizing spit defects during indium evaporation for bump deposition

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Compound of Interest				
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Technical Support Center: Indium Evaporation for Bump Deposition

This guide provides troubleshooting advice and answers to frequently asked questions to help minimize spit defects during the thermal evaporation of **indium** for bump deposition applications.

Frequently Asked Questions (FAQs)

Q1: What is a "spit" defect in the context of **indium** evaporation?

A1: "Spit" refers to the ejection of larger, macroscopic particles or droplets of the source material (**indium**) from the crucible during the thermal evaporation process.[1][2] Instead of a smooth, atomic-level evaporation, these larger particles travel to the substrate and become embedded in the thin film.[1][2] This phenomenon is a significant cause of defects in thin-film deposition.

Q2: Why are spit defects particularly problematic for **indium** bump deposition?

A2: Spit defects are especially detrimental in **indium** bump deposition for several reasons:

• Uniformity Disruption: They disrupt the thickness uniformity of the deposited film, which is critical for reliable device performance.[1]



- Yield Reduction: In bump arrays, spit particles can be larger than the vias (the small trenches for bump formation), blocking them entirely or causing low bump height.[1][2]
- Component Scrap: Since bump deposition is often one of the final steps in manufacturing, spit-related defects can lead to the scrapping of nearly completed, high-value components, negatively impacting ROI.[1][2]

Q3: What are the primary causes of spitting during thermal evaporation?

A3: Spitting is generally caused by the violent boiling of the source material. Key factors include:

- Trapped Gases: Gaseous impurities within the **indium** source material can expand rapidly upon heating, causing explosive ejection of molten material.
- Surface Oxides: **Indium** readily forms a native oxide layer. This oxide layer has a much higher melting point than pure **indium** and can create a "skin" on the molten pool. Pressure can build up beneath this skin until it ruptures, ejecting molten **indium**.
- Temperature Instability: Non-uniform heating or too rapid a temperature ramp can create localized superheating and violent boiling.[3]
- High Deposition Rates: Increasing the power to achieve a faster deposition rate can lead to more uncontrolled ejection of particles from the source.[1][2]

Q4: Can crucible selection affect the rate of spit defects?

A4: Yes, the choice of crucible is important. For **indium**, an aluminum oxide (Al₂O₃) crucible is commonly recommended, often used within a tungsten basket heater.[4][5] Using a crucible material that is chemically incompatible can lead to reactions and outgassing. Furthermore, overfilling the crucible can cause material to spill and create thermal instability, contributing to spitting.[5]

Troubleshooting Guide

Q5: I am observing a high number of spit defects on my substrate. What is the first thing I should check?

Troubleshooting & Optimization





A5: The first step is to review your deposition rate. A deposition rate that is too high is a very common cause of spitting.[1][2] There is a direct trade-off between process efficiency and film quality; slowing the deposition rate is a primary method for reducing or eliminating spit defects. [1][2]

Q6: I've lowered my deposition rate, but I still see defects. What's the next step?

A6: If lowering the deposition rate is insufficient, investigate the following process parameters:

- Source Material & Purity: Ensure you are using high-purity indium. Lower-purity materials
 can contain more trapped gases and impurities that lead to spitting.
- Crucible Fill Level: Avoid overfilling the crucible. A fill level of 67-75% is often recommended
 to prevent spillovers that can cause electrical shorts or thermal instability.[5]
- Temperature Ramp-Up: Implement a "soak" or "pre-heat" step in your recipe. This involves slowly ramping the temperature to just below **indium**'s melting point (157°C)[5] and holding it there. This allows trapped gases to escape gently before full evaporation power is applied.
- Chamber Pressure: Ensure you are reaching a sufficiently low base pressure (e.g., <10⁻⁵ mbar) before deposition.[6] A poor vacuum can indicate the presence of residual gases like water vapor, which can react with the molten **indium**.

Q7: Could the physical setup of my evaporation system be a factor?

A7: Absolutely. The geometry of the deposition system plays a crucial role.

- Throw Distance: This is the distance between the evaporation source and the substrate. A longer throw distance can help ensure a more perpendicular, collimated flux of **indium** vapor reaches the substrate, which is beneficial for filling high-aspect-ratio vias and can reduce the impact of off-axis particle ejection.[7]
- Shielding: Ensure the chamber shielding is clean and properly installed.[2] Flaking from contaminated or poorly maintained shields can be another source of particulate defects.

Q8: My **indium** bumps have a poor crystalline structure or dendritic growth. Is this related to spitting?



A8: While not the same as spitting, the conditions that cause poor crystal structure can be related. Dendritic or "cauliflower-like" growth is often influenced by substrate temperature.[7] For **indium**, which has a low melting point, the substrate often needs to be cooled (sometimes cryogenically) to achieve the desired crystalline quality and bump shape.[8][9] Proper temperature control is essential for managing both film growth dynamics and preventing the violent boiling that can lead to spitting.[9]

Data Presentation: Process Parameters

The following tables summarize key parameters for minimizing defects during **indium** evaporation.

Table 1: Recommended Process Parameters for **Indium** Evaporation

Parameter	Recommended Value <i>l</i> Condition	Rationale for Minimizing Spits
Crucible Material	Aluminum Oxide (Al ₂ O ₃)[4][5]	Chemically compatible, prevents reactions with molten indium.
Heater	Tungsten (W) Basket[4][5]	Provides stable and uniform heating.
Base Pressure	< 1 x 10 ⁻⁵ Torr	Minimizes interaction with background gases like oxygen and water.
Substrate Temp.	Cooled (often cryogenic)[8][9]	Improves crystalline quality and prevents unwanted film morphology.
Crucible Fill Level	67-75% of volume[5]	Prevents spill-over and associated thermal instability.
Throw Distance	> 1 meter (for high-density arrays)[7]	Improves flux directionality and uniformity.

Table 2: Qualitative Effect of Deposition Rate on Defect Density



Deposition Rate	Spit Defect Density	Throughput	Recommended Use Case
High	High	High	Not recommended for high-precision applications like bump deposition.
Moderate	Moderate	Moderate	A balance may be found, but requires careful optimization.
Low	Low / None[1][2]	Low	Recommended for high-quality, defect-free indium bump arrays.

Experimental Protocols

Protocol: Indium Evaporation for Defect-Free Bump Deposition

This protocol outlines a standard procedure for thermal evaporation of **indium** with steps designed to minimize spit defects.

- Crucible and Material Preparation:
 - 1. Always handle crucibles and source materials with clean gloves or forceps to prevent contamination.[4][5]
 - 2. Use a new or thoroughly cleaned aluminum oxide (Al₂O₃) crucible.
 - 3. Load high-purity **indium** source material (e.g., pellets or shot) into the crucible, ensuring the fill level does not exceed 75% of the crucible's volume.[5]
- System Pump-Down:
 - 1. Load the crucible into the thermal evaporation source holder and place the prepared substrates in the substrate holder.



- 2. Pump the chamber down to a base pressure of at least 1 x 10^{-6} Torr. A lower base pressure is always better.
- Source Material Pre-Heat (Soak Step):
 - 1. Slowly ramp the power to the source heater until the **indium** material begins to melt (melting point ~157°C).[5]
 - 2. Visually confirm the **indium** is fully molten.
 - Hold at this low power for 5-10 minutes. This critical "soak" step allows dissolved gases to escape from the molten **indium** before significant evaporation begins, preventing violent outgassing.

Deposition:

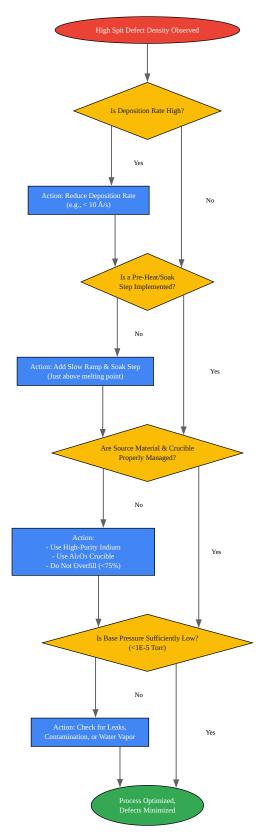
- 1. Slowly increase the power from the soak step until the desired deposition rate is achieved on the quartz crystal monitor.
- 2. For bump deposition, a low and stable rate (e.g., 1-5 Å/s) is recommended to prevent spitting.[1]
- 3. Maintain substrate cooling throughout the deposition process to ensure good film quality. [8][9]
- 4. Open the shutter to begin deposition onto the substrates.
- 5. Monitor the deposition rate and power closely, making minor adjustments as needed to maintain stability.

Shutdown:

- 1. Close the shutter once the desired film thickness is reached.
- 2. Slowly ramp down the power to the source heater to zero.
- 3. Allow the system and substrates to cool completely before venting the chamber to atmospheric pressure.



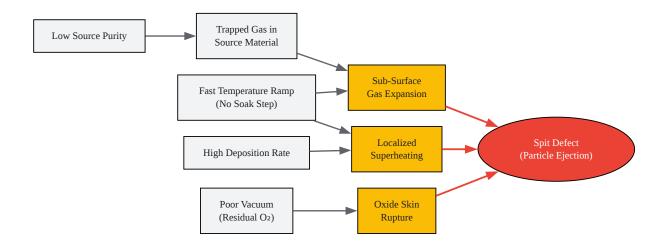
Mandatory Visualization



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Caption: Troubleshooting workflow for diagnosing and mitigating spit defects.



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Caption: Root causes and their relationship to the formation of spit defects.

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